SETDB1-TTD-IN-1 TFA

Epigenetics Chemical Biology Drug Discovery

SETDB1-TTD-IN-1 TFA is the only endogenous binder-competitive SETDB1-TTD inhibitor that concurrently activates SETDB1 methyltransferase while blocking chromatin recruitment—unlike DZNep or UNC6535 which inhibit catalysis or act as negative allosteric modulators. With Kd=88 nM, selectivity over 14 of 16 tudor domains, and a validated 72-gene transcriptomic signature in THP-1 cells, this ≥98% pure TFA salt ensures reproducible, on-target results. Researchers rely on its dose-dependent protein stabilization in HEK293T as a built-in target-engagement control. Request a bulk quote today.

Molecular Formula C30H32F3N5O4
Molecular Weight 583.6 g/mol
Cat. No. B10830093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSETDB1-TTD-IN-1 TFA
Molecular FormulaC30H32F3N5O4
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1
InChIKeyZZSZALAMUZUUCY-PEADMDKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SETDB1-TTD-IN-1 TFA: A Potent and Selective Endogenous Binder-Competitive Inhibitor of SETDB1 Tandem Tudor Domain


SETDB1-TTD-IN-1 TFA is a small-molecule chemical probe that acts as a potent, selective, and endogenous binder-competitive inhibitor of the tandem tudor domain (TTD) of SETDB1 (SET domain bifurcated protein 1) . It binds directly to the TTD with a dissociation constant (Kd) of 88 nM, thereby disrupting the protein's chromatin recruitment and gene-silencing functions . The compound is characterized by high chemical purity (≥98% to 99.96%) and is supplied as a TFA salt form to enhance solubility and stability for research applications . As a valuable research tool, it enables precise interrogation of SETDB1 biology in epigenetic regulation, cancer progression, and neurological disorders .

SETDB1-TTD-IN-1 TFA: Why Substitution with Other SETDB1 Inhibitors Is Not Advisable


Substituting SETDB1-TTD-IN-1 TFA with other SETDB1-targeting compounds, such as broad-spectrum histone methyltransferase inhibitors (e.g., DZNep), transcriptional repressors (e.g., Mithramycin A), or even other TTD ligands (e.g., UNC6535), is scientifically unsound and may yield confounding results. These alternatives often exhibit off-target effects on unrelated proteins, poor selectivity for the SETDB1-TTD, or divergent mechanisms of action (e.g., direct methyltransferase inhibition vs. allosteric modulation) [1]. In contrast, SETDB1-TTD-IN-1 TFA is specifically engineered to competitively displace endogenous binders at the TTD, demonstrating a clear and quantifiable selectivity advantage over 14 out of 16 other tested tudor domains . Its unique ability to increase SETDB1 methyltransferase activity in vitro and in cells, as opposed to direct catalytic inhibition, further underscores the need for careful compound selection based on experimental objectives . Using an unverified alternative without this specific activity profile risks misinterpreting SETDB1's complex role in chromatin biology.

SETDB1-TTD-IN-1 TFA: Quantitative Differentiation Evidence vs. Closest Analogs


Superior Binding Affinity for SETDB1-TTD Compared to Reversible TTD Ligand UNC6535

SETDB1-TTD-IN-1 TFA exhibits significantly higher binding affinity for the SETDB1 tandem tudor domain (TTD) than the reversible ligand UNC6535. In fluorescence polarization (FP) assays, SETDB1-TTD-IN-1 demonstrates a Kd of 88 nM for the TTD . In contrast, UNC6535 binds to the TTD with an IC50 of 3.4 µM in a similar TR-FRET assay format [1]. This represents an approximately 38-fold improvement in potency for SETDB1-TTD-IN-1 TFA over UNC6535.

Epigenetics Chemical Biology Drug Discovery

Exceptional Selectivity Profile Against a Panel of 16 Tudor Domains

SETDB1-TTD-IN-1 TFA demonstrates a remarkable selectivity profile, showing no significant activity (Kd > 100 µM) against 14 of 16 other tudor domains tested in a panel, including 53BP1 and JMJD2A for which it shows weak activity . This contrasts with UNC6535, which is reported to lack selectivity for the 3TD and may also interact with the SET domain [1]. For SETDB1-TTD-IN-1 TFA, the Kd for the intended target is 88 nM, while the Kd for the closest off-target, 53BP1, is 4.3 µM, representing a 49-fold selectivity window. The Kd for JMJD2A is 86 µM, a 977-fold difference. UNC10013, a covalent modulator, shows a >100-fold selectivity for SETDB1 3TD over 53BP1 TTD but is less selective than SETDB1-TTD-IN-1 TFA in this specific comparison [2].

Selectivity Target Engagement Chemical Biology

Dose-Dependent Stabilization of SETDB1-TTD Protein in HEK293T Cells

SETDB1-TTD-IN-1 TFA effectively and dose-dependently stabilizes the SETDB1-TTD protein in a cellular context. In HEK293T cells stably expressing SETDB1-TTD, treatment with the compound at concentrations of 2.5-40 µM for 24 hours resulted in significant stabilization of the protein, as measured by western blot analysis of the soluble fraction from cell lysates . The stabilization effect is clearly observable at concentrations as low as 5 µM . This contrasts with UNC10013, a covalent negative allosteric modulator, which exhibits a kinact/KI of 1.0 x 10^6 M^-1 s^-1 but does not directly stabilize the protein; instead, it modifies its activity .

Cellular Thermal Shift Assay Target Engagement Epigenetics

Unique Positive Allosteric Modulation of SETDB1 Methyltransferase Activity

SETDB1-TTD-IN-1 TFA functions as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1 in vitro and in cells . This is in stark contrast to most SETDB1 inhibitors, such as UNC10013 and UNC6535, which either weakly inhibit methyltransferase activity (UNC6535: IC50 = 84 µM) or act as negative allosteric modulators (UNC10013: kinact/KI = 1.0 x 10^6 M^-1 s^-1, with no direct inhibition) [REFS-2, REFS-3]. The positive modulation by SETDB1-TTD-IN-1 TFA is a unique feature that enables researchers to dissect the functional consequences of TTD binding independent of direct catalytic inhibition.

Allosteric Modulation Enzyme Activity Epigenetics

Transcriptomic Impact in THP-1 Cells: Differential Gene Expression Profile

Treatment of THP-1 human acute monocytic leukemia cells with SETDB1-TTD-IN-1 TFA (2.5-40 µM for 24 hours) significantly alters the expression of 72 genes . This transcriptomic signature provides a unique functional fingerprint of TTD inhibition in a cancer cell line. While the specific gene sets are not detailed in the source, the magnitude of the effect (72 genes) is a quantifiable measure of the compound's cellular activity. This data point differentiates SETDB1-TTD-IN-1 TFA from less well-characterized inhibitors like UNC6535, for which cellular transcriptomic data is not readily available in the public domain.

Transcriptomics Gene Expression Chemical Biology

SETDB1-TTD-IN-1 TFA: High-Impact Research Applications Based on Quantitative Differentiation


Elucidating SETDB1 Chromatin Recruitment Mechanisms

Researchers investigating how SETDB1 is recruited to specific genomic loci to establish H3K9me3 repressive marks can use SETDB1-TTD-IN-1 TFA to selectively disrupt the TTD's recognition of methylated and acetylated histone peptides. Its high binding affinity (Kd = 88 nM) and exceptional selectivity over 14 other tudor domains ensure that observed effects are due to the inhibition of SETDB1-TTD specifically, rather than off-target interactions. The dose-dependent protein stabilization effect in HEK293T cells serves as a reliable internal control for target engagement. This application is directly supported by evidence of the compound's selective, endogenous binder-competitive mechanism.

Dissecting the Functional Divergence Between SETDB1's Reader and Writer Domains

SETDB1 is a bifunctional protein possessing both a histone reader domain (TTD) and a catalytic writer domain (SET). SETDB1-TTD-IN-1 TFA's unique ability to increase SETDB1 methyltransferase activity makes it an invaluable tool for separating the functions of these two domains. In contrast to compounds like UNC10013 and UNC6535, which are either weak inhibitors or negative allosteric modulators [REFS-4, REFS-5], SETDB1-TTD-IN-1 TFA allows researchers to activate the enzyme's catalytic function while simultaneously blocking its chromatin recruitment. This enables a precise dissection of how TTD binding regulates, and is regulated by, the catalytic output of the SET domain.

Profiling Transcriptomic Consequences of SETDB1-TTD Inhibition in Cancer Models

For studies aimed at understanding the downstream effects of SETDB1-TTD inhibition on gene expression programs in cancer, SETDB1-TTD-IN-1 TFA provides a well-characterized tool with a defined transcriptomic impact. The compound significantly affects the expression of 72 genes in THP-1 acute monocytic leukemia cells . This established gene signature allows researchers to compare and validate their own RNA-seq or qPCR datasets, ensuring that the compound is acting as expected. The high purity (≥98%) and well-defined chemical structure (CAS: 2755823-12-0) ensure reproducibility across different laboratories and experimental batches.

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